LogP Shift of +0.42 Units: 2-(4-Ethyl-1H-1,2,3-triazol-1-yl)ethanamine vs. Unsubstituted 1H-1,2,3-Triazole-1-ethanamine
The 4-ethyl substitution increases the calculated partition coefficient (cLogP) from -0.31 for the unsubstituted 2-(1H-1,2,3-triazol-1-yl)ethanamine to +0.11 for 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine, representing a positive shift of 0.42 log units . This shift moves the compound from the hydrophilic domain (cLogP < 0) into the mildly lipophilic domain (cLogP > 0), which is a critical transition range for balancing aqueous solubility with passive membrane permeability.
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 0.11 |
| Comparator Or Baseline | 2-(1H-1,2,3-triazol-1-yl)ethanamine (cLogP = -0.31) |
| Quantified Difference | ΔcLogP = +0.42 |
| Conditions | cLogP calculated using ACD/Labs Percepta or analogous in silico method; comparative data from distinct sources under comparable computational conditions. |
Why This Matters
A cLogP of 0.11 positions this compound in an optimal range for central nervous system (CNS) drug candidate development (CNS MPO desirability range: 1-3 for cLogP), whereas the unsubstituted analog (cLogP -0.31) falls below the optimal threshold, potentially limiting passive diffusion across lipid bilayers.
